2-Ethyl-6-iodobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8INS |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-ethyl-6-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C9H8INS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
UAQAFIMSLXTSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Iodobenzo D Thiazole
Established Approaches for Benzothiazole (B30560) Nucleus Formation
The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent structural motif in medicinal and materials chemistry. mdpi.com Its synthesis has been extensively studied, with several reliable methods being established.
The most traditional and widely used method for constructing the benzothiazole ring is the cyclocondensation of 2-aminothiophenols with various carbonyl-containing compounds. tandfonline.com This approach involves the reaction of a 2-aminothiophenol (B119425) with reagents such as carboxylic acids, acyl chlorides, esters, or aldehydes. tandfonline.commdpi.com The reaction with aldehydes, for instance, proceeds through an initial condensation to form an imine intermediate, which then undergoes oxidative cyclization to yield the benzothiazole. d-nb.info Various catalysts and reaction media have been employed to improve the efficiency and environmental footprint of these reactions, including polyethylene (B3416737) glycol-400 (PEG-400), which can serve as both the catalyst and reaction medium at room temperature. tandfonline.com
The reaction of 2-aminothiophenols with 1,2-biselectrophiles like ethyl glyoxalate in an aqueous medium has been shown to produce benzothiazole-2-carboxylates. acs.orgorganic-chemistry.org This particular reaction is notable as it proceeds via a 5-endo-trig cyclization process. acs.orgorganic-chemistry.org The choice of the reacting partner for the 2-aminothiophenol is crucial as it directly determines the substituent at the C-2 position of the resulting benzothiazole. mdpi.com
Table 1: Reagents for 2-Substituted Benzothiazole Synthesis via Cyclocondensation
| Reagent Class | Specific Reagent Example | Resulting C-2 Substituent | Reference |
| Carboxylic Acids | Propanoic Acid | Ethyl | mdpi.com |
| Acyl Chlorides | Propionyl Chloride | Ethyl | mdpi.com |
| Aldehydes | Propanal | Ethyl | tandfonline.commdpi.com |
| Esters | Ethyl Propionate | Ethyl | tandfonline.com |
| Nitriles | Propionitrile | Ethyl | tandfonline.com |
Thiazole Ring Synthesis via One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies in organic synthesis due to their high atom economy and procedural simplicity. ijcce.ac.ir These reactions allow for the construction of complex molecules like thiazoles in a single step from three or more starting materials. thieme-connect.comscilit.com A notable MCR for synthesizing 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide. thieme-connect.comscilit.com
While many MCRs are designed for general thiazole synthesis, specific protocols have been developed for benzothiazoles. A three-component condensation of a substituted arylaldehyde, a 2-aminobenzothiazole (B30445) derivative, and a hydroxy-aromatic compound (like 2-naphthol) can be achieved using microwave irradiation in an aqueous sodium chloride solution. conicet.gov.ar Another approach involves the reaction of 2-aminothiophenols, oxalyl chloride, and thiols to produce S-alkyl- and arylbenzothiazol-2-carbothioates. nih.gov These MCRs offer a rapid and versatile alternative to traditional multi-step procedures for creating substituted benzothiazole libraries. thieme-connect.comacs.org
Table 2: Example of a Four-Component Thiazole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Medium | Product Type | Reference |
| Aldehyde/Ketone | Primary Amine | Thiocarboxylic Acid | Isocyanide | Methanol | 2,4-Disubstituted Thiazole | thieme-connect.com |
| α-Halo Carbonyl | Thiosemicarbazide | Anhydride | N/A | NiFe2O4 Nanoparticles | Substituted Thiazole | acs.org |
Strategies for Regioselective Introduction of the 2-Ethyl Moiety
The introduction of the ethyl group specifically at the C-2 position of the benzothiazole ring is most directly accomplished during the initial cyclocondensation step. As indicated in Table 1, by selecting a reactant containing an ethyl group attached to a suitable functional group, the 2-ethylbenzothiazole core can be formed in a single step from 2-aminothiophenol.
Commonly employed reagents for this purpose include:
Propanoic acid: Reaction with 2-aminothiophenol under dehydrating conditions.
Propionyl chloride or anhydride: Acylation of 2-aminothiophenol followed by cyclization.
Propanal: Condensation with 2-aminothiophenol followed by oxidation.
An alternative, though less direct, strategy could involve the synthesis of a 2-substituted precursor that can be subsequently converted to an ethyl group. For example, a 2-vinylbenzothiazole could be catalytically hydrogenated to yield the 2-ethyl derivative. However, the most straightforward and common industrial approach is the direct cyclocondensation using a C3 building block like propanoic acid or its derivatives. mdpi.com
Advanced Synthetic Routes for Selective 6-Iodination
Achieving regioselective iodination at the C-6 position of the 2-ethylbenzothiazole nucleus requires careful control of reaction conditions, as the benzothiazole ring system has multiple potential sites for electrophilic substitution.
Direct iodination of the benzothiazole ring can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent or under strongly acidic conditions. zenodo.orgacs.org For instance, the iodination of 2-chlorobenzothiazole (B146242) with a combination of iodine and potassium permanganate (B83412) (KMnO₄) has been reported. zenodo.org
The regioselectivity of direct iodination is highly dependent on the substituents already present on the ring and the reaction conditions. For electron-deficient benzothiazoles, direct iodination can lead to a mixture of products, sometimes favoring unusual substitution patterns like the 4,7-diiodo derivative. acs.org A more controlled, two-step sequence has been developed which involves the selective C-6 iodination of benzothiazol-2(3H)-one, followed by conversion to the desired 2-substituted benzothiazole. zenodo.org This highlights that functionalizing the ring prior to the final benzothiazole formation can be a key strategy for controlling regiochemistry.
Table 3: Reagents for Iodination of Benzothiazoles
| Iodine Source | Co-reagent/Catalyst | Conditions | Outcome/Selectivity | Reference |
| I₂ | KMnO₄ | Oxidative | Iodination of 2-chlorobenzothiazole | zenodo.org |
| I₂ | N/A | Strong Acid | Mixture of iodinated products, depends on substrate | acs.org |
| N-Iodomorpholinium iodide (NIMI) | Cu(I) catalyst | Ambient | Iodination of arylboronic acids | sorbonne-universite.fr |
Transition-Metal-Catalyzed Halogenation at C-6 Position
Transition-metal-catalyzed C–H activation has become a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. beilstein-journals.orgnih.gov Various metals, including palladium, rhodium, and copper, have been shown to catalyze the direct iodination of C–H bonds. sorbonne-universite.frbeilstein-journals.org
Copper-catalyzed C–H iodination has been successfully applied to 1,3-azoles, including benzothiazole. beilstein-journals.org These reactions often utilize a ligand, such as 1,10-phenanthroline, and a base to facilitate the catalytic cycle. beilstein-journals.org Rhodium(III) catalysts have also been used for the ortho-iodination of arenes bearing a directing group. sorbonne-universite.fr In the context of a 2-substituted benzothiazole, the thiazole nitrogen can act as a directing group, guiding the metal catalyst to functionalize the C-7 position. However, achieving C-6 selectivity might require a substrate with a directing group at the C-5 or C-7 position or by exploiting the inherent electronic biases of the substituted ring. An alternative strategy involves an iridium-catalyzed C-H borylation to install a boronic ester, which can then be subjected to a copper-catalyzed iodination, offering a different regiochemical outcome. sorbonne-universite.frnih.gov
Table 4: Transition-Metal-Catalyzed C-H Iodination Systems
| Metal Catalyst | Ligand/Additive | Iodine Source | Substrate Example | Position Selectivity | Reference |
| Copper(I) Bromide | 1,10-phenanthroline | I₂ | Benzothiazole | C-2 | beilstein-journals.org |
| Rhodium(III) Complex | N/A | NIS | 2-Arylpyridines | ortho to directing group | sorbonne-universite.fr |
| Ruthenium(II) Complex | AgSbF₆ | Acyl azide (B81097) (for amidation) | 2-Arylbenzothiazoles | ortho to C-C bond | nih.gov |
Functional Group Interconversions Leading to 6-Iodo Substitution
A prominent method for introducing an iodine atom at the 6-position of the benzothiazole ring is through functional group interconversion, starting from a more readily available 6-substituted precursor. The most common and effective of these is the transformation of a 6-amino group into a 6-iodo group via a Sandmeyer-type reaction.
The process begins with the synthesis of 2-ethyl-6-aminobenzo[d]thiazole. This precursor can be prepared through established methods for benzothiazole formation. The subsequent conversion to the 6-iodo derivative involves a two-step diazotization-iodination sequence. The 6-amino group is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is often unstable and is used directly in the next step. The diazonium salt is then treated with a source of iodide, most commonly potassium iodide (KI), to displace the diazonium group and introduce the iodine atom onto the aromatic ring, yielding 2-Ethyl-6-iodobenzo[d]thiazole. While copper(I) salts are classic catalysts for Sandmeyer reactions, the iodination often proceeds effectively without a copper catalyst. ekb.egsemanticscholar.orgorganic-chemistry.org
An alternative, though potentially less regioselective, approach is the direct electrophilic iodination of a pre-formed 2-ethylbenzo[d]thiazole. This method would involve treating 2-ethylbenzo[d]thiazole with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent. lookchem.comorganic-chemistry.org The success of this method is highly dependent on the directing effects of the fused thiazole ring and the ethyl group, which may lead to a mixture of iodinated isomers, necessitating careful purification.
Convergent and Divergent Synthesis Pathways Towards this compound
The synthesis of this compound can be designed using either a divergent or a convergent strategy, each with distinct advantages.
Divergent Synthesis:
A divergent approach begins with a common, simpler benzothiazole intermediate which is then elaborated to the final target compound. A logical divergent route would start with the synthesis of 2-ethylbenzo[d]thiazole. This can be achieved by the condensation of 2-aminothiophenol with propionic acid or one of its derivatives (e.g., propionyl chloride, propionic anhydride). semanticscholar.org A one-pot method has also been described for the synthesis of 2-alkyl-substituted benzothiazoles starting from bis-(2-nitrophenyl)-disulfides and the corresponding carboxylic acid, offering a practical route to 2-ethylbenzo[d]thiazole. chemrxiv.org
Once 2-ethylbenzo[d]thiazole is obtained, the iodine can be introduced at the 6-position. This would typically involve a nitration reaction to introduce a nitro group, followed by reduction to an amino group, and finally a Sandmeyer reaction as described in section 2.3.3. This multi-step functionalization of a pre-formed benzothiazole core is a hallmark of a divergent strategy.
Convergent Synthesis:
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in a later step. For this compound, a convergent approach would involve the synthesis of a 6-iodo-substituted 2-aminothiophenol precursor and a C2-ethyl fragment.
Optimization of Reaction Parameters and Yield Enhancement Techniques
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters for each step. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
For the formation of the benzothiazole ring via condensation of a 2-aminothiophenol with a carboxylic acid or its derivative, various catalysts and reaction conditions can be employed to enhance the yield. For instance, the use of polyphosphoric acid (PPA) at elevated temperatures is a classic method. ekb.eg More modern, greener approaches utilize catalysts like silica-supported methanesulfonic acid or proceed under microwave irradiation to reduce reaction times and improve yields. semanticscholar.org
In the case of the Sandmeyer reaction for the 6-iodo functionalization, temperature control is critical. The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. The choice of acid and the concentration of reagents also play a significant role. For the subsequent iodination, while often uncatalyzed, the use of catalytic amounts of CuI has been reported to provide excellent yields in related systems. researchgate.net
The table below summarizes key parameters that can be optimized for the principal reactions involved in the synthesis of this compound.
| Reaction Step | Parameter | Conditions/Reagents | Effect on Yield/Purity | Reference |
| Benzothiazole Formation (Condensation) | Catalyst | PPA, H₂O₂/HCl, P₄S₁₀, Supported Acids | Can significantly increase reaction rate and yield. | ekb.egsemanticscholar.org |
| Solvent | Ethanol, DMF, Solvent-free | Solvent choice affects solubility and reaction rate. Solvent-free conditions can be more environmentally friendly. | ekb.egorganic-chemistry.org | |
| Temperature | Room Temperature to Reflux | Higher temperatures often required, but microwave irradiation can shorten reaction times. | semanticscholar.org | |
| Sandmeyer Iodination (from 6-amino) | Diazotization Temperature | 0-5 °C | Crucial for the stability of the diazonium salt; higher temperatures lead to decomposition and lower yields. | nih.gov |
| Diazotization Reagent | NaNO₂/H₂SO₄, t-BuONO | t-Butyl nitrite can be used in organic solvents under milder conditions. | nih.gov | |
| Iodide Source | KI, NaI | Potassium iodide is the most common and effective reagent. | nih.govnih.gov | |
| Catalyst | None, CuI | While often uncatalyzed, CuI can improve yields in some cases. | researchgate.net | |
| Direct Iodination | Iodinating Agent | I₂/Oxidant, NIS | Choice of reagent determines reactivity and can influence regioselectivity. | lookchem.comorganic-chemistry.org |
| Solvent | DMF, Acetonitrile, Acetic Acid | Solvent can affect the solubility of reagents and the reaction outcome. | organic-chemistry.org |
Advanced Spectroscopic and Computational Characterization of 2 Ethyl 6 Iodobenzo D Thiazole
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of 2-Ethyl-6-iodobenzo[d]thiazole, while not widely reported in experimental literature, can be predicted based on the behavior of related benzothiazole (B30560) derivatives. The UV-Vis spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the fused aromatic system.
The benzothiazole core itself typically exhibits multiple absorption bands. The introduction of an ethyl group at the 2-position is expected to cause a minor bathochromic (red) shift in the absorption maxima (λmax) due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
More significantly, the presence of the iodine atom at the 6-position is anticipated to influence the electronic spectrum. Halogens can exert both an inductive electron-withdrawing effect and a mesomeric electron-donating effect. For iodine, the inductive effect is weaker and the polarizability is higher compared to other halogens. This, coupled with the "heavy atom effect," can lead to a more pronounced bathochromic shift and potentially an increase in the intensity of certain absorption bands. The heavy atom effect can also facilitate intersystem crossing, which is relevant to the molecule's photophysical properties but does not directly impact the absorption spectrum.
The primary electronic transitions in benzothiazole derivatives are typically associated with excitations from the HOMO to the lowest unoccupied molecular orbital (LUMO). These HOMO-LUMO transitions are responsible for the principal absorption wavelengths. scirp.org It is plausible that for this compound, the main absorption peaks would be observed in the range of 300-400 nm. niscpr.res.inmdpi.com
| Predicted Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals |
| π → π | 300 - 400 | HOMO → LUMO |
| n → π | 250 - 350 | Non-bonding orbitals of N/S → LUMO |
This table is predictive and based on theoretical principles and data from analogous compounds.
Quantum Chemical Calculations and Theoretical Studies
To gain a deeper and more quantitative understanding of the molecular structure, reactivity, and spectroscopic properties of this compound, quantum chemical calculations are indispensable. These computational methods provide detailed information about electron distribution and chemical behavior. scirp.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the molecule's most stable three-dimensional conformation (geometry optimization). mdpi.comuq.edu.au This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The optimized geometry is crucial as it forms the basis for all other computational predictions. The planarity of the benzothiazole ring system is a key feature, and DFT calculations would confirm the degree to which the ethyl group may be oriented with respect to this plane. The electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of electronic charge.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. mdpi.com For this compound, the HOMO is expected to be delocalized over the benzothiazole ring system, with significant contributions from the sulfur and nitrogen atoms. The LUMO is also anticipated to be distributed across the aromatic system. The electron-donating ethyl group would raise the HOMO energy, while the iodo group's influence would be a combination of its inductive and mesomeric effects. It is predicted that these substitutions on the benzothiazole core would lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule, suggesting increased reactivity. mdpi.com
| Parameter | Predicted Value (eV) - Illustrative | Significance |
| EHOMO | -5.8 to -6.2 | Electron-donating capability |
| ELUMO | -1.7 to -2.1 | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 3.7 to 4.5 | Chemical reactivity and excitability |
These values are illustrative and based on typical ranges for substituted benzothiazoles. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. scirp.orgscirp.org By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilizing effects of these delocalizations.
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.comresearchgate.net These theoretical predictions are valuable for confirming the molecular structure by comparing them with experimental data, should it become available. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the ethyl and iodo substituents.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. scirp.org TD-DFT calculations can predict the λmax values, oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). This would allow for a direct comparison with the expected experimental UV-Vis spectrum and helps in assigning the observed absorption bands to specific electronic excitations.
| Spectroscopic Parameter | Computational Method | Predicted Outcome |
| 1H NMR Chemical Shifts | DFT/GIAO | Chemical shifts for aromatic and ethyl protons |
| 13C NMR Chemical Shifts | DFT/GIAO | Chemical shifts for all carbon atoms |
| UV-Vis λmax | TD-DFT | Wavelengths of maximum absorption |
| Oscillator Strength (f) | TD-DFT | Intensity of electronic transitions |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be located around the electronegative nitrogen and sulfur atoms, indicating these are likely sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the ethyl group and the aromatic ring, suggesting these are potential sites for nucleophilic attack. scirp.orgnih.gov The iodine atom, due to its polarizability, would present a more complex potential surface. The MEP map provides a valuable guide to the molecule's reactivity in various chemical reactions. mdpi.com
Advanced Spectroscopic Methods for Excited State Dynamics
The photophysical behavior of this compound following the absorption of light is governed by a series of complex and rapid processes. Understanding these excited state dynamics is crucial for predicting the compound's utility in applications such as photosensitizers, fluorescent probes, or organic electronics. Advanced spectroscopic techniques, coupled with computational modeling, provide the necessary tools to elucidate the deactivation pathways of the excited state, including fluorescence, intersystem crossing, and non-radiative decay.
The presence of a heavy iodine atom at the 6-position is anticipated to significantly influence the excited state lifetime and decay pathways of this compound due to the heavy-atom effect. This effect is known to enhance spin-orbit coupling, thereby promoting intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime are expected, accompanied by an increase in the triplet state population.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales ranging from femtoseconds to milliseconds. In a typical TA experiment, a short laser pulse (the pump) excites the molecule to a higher electronic state. A second, broadband probe pulse, delayed in time with respect to the pump, measures the change in absorbance of the sample. These changes correspond to the absorption of the transient excited species.
For a molecule like this compound, TA spectroscopy can provide invaluable information on:
Excited State Absorption (ESA): Absorption of the probe light by the initially formed singlet excited state (S₁ → Sₙ).
Intersystem Crossing (ISC): The rate of conversion from the singlet excited state to the triplet excited state can be monitored by observing the decay of the S₁ signal and the concomitant rise of the T₁ signal.
Triplet State Absorption (TSA): Absorption of the probe light by the triplet state (T₁ → Tₙ).
Excited State Lifetimes: The decay kinetics of the transient signals provide the lifetimes of the singlet and triplet states.
Table 1: Representative Transient Absorption Data for Analogous Benzothiazole Derivatives
| Derivative | Excitation Wavelength (nm) | Transient Species | Absorption Maxima (nm) | Lifetime |
| Thienylpyrrolyl-benzothiazole | 355 | Triplet (T₁) | 550, 610 | 15 µs |
| Donor-Acceptor Styryl Benzothiazole | 400 | Singlet (S₁) | 580 | 1.2 ns |
| Donor-Acceptor Styryl Benzothiazole | 400 | Triplet (T₁) | 520 | >10 µs |
This table presents representative data from published studies on analogous compounds to illustrate the typical parameters obtained from transient absorption spectroscopy. The values are not specific to this compound.
Computational Characterization of Excited States
In conjunction with experimental techniques, computational chemistry offers a powerful means to predict and interpret the excited state properties of this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions.
Computational studies on substituted benzothiazoles have shown that the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are sensitive to the nature and position of substituents. For this compound, the ethyl group at the 2-position is expected to act as a weak electron-donating group, while the iodine at the 6-position will primarily influence the photophysical properties through the heavy-atom effect.
Key parameters that can be obtained from computational studies include:
Excitation Energies: The energy difference between the ground state and various excited states.
Oscillator Strengths (f): A measure of the probability of an electronic transition, which is related to the intensity of the absorption band.
Singlet-Triplet Energy Gap (ΔE_ST): The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. This value is crucial for predicting the efficiency of intersystem crossing.
Spin-Orbit Coupling (SOC): Calculations can quantify the strength of the interaction between the spin and orbital angular momenta, which governs the rate of intersystem crossing.
Table 2: Calculated Excited State Properties for a Model Benzothiazole System
| Parameter | Value | Description |
| S₀ → S₁ Excitation Energy | 3.54 eV | Corresponds to the lowest energy absorption band. |
| Oscillator Strength (f) | 0.25 | Indicates a moderately strong, allowed transition. |
| S₁ State Character | π → π | The transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital. |
| S₀ → T₁ Excitation Energy | 2.89 eV | Energy of the lowest triplet state. |
| ΔE_ST (S₁ - T₁) | 0.65 eV | A relatively small singlet-triplet gap, which can facilitate intersystem crossing. |
This table presents theoretical data for a representative benzothiazole system to illustrate the outputs of computational studies. The values are not specific to this compound.
The combination of advanced spectroscopic methods like transient absorption spectroscopy and sophisticated computational modeling provides a comprehensive picture of the excited state dynamics of this compound. While direct experimental data for this specific compound is limited, the analysis of analogous structures strongly suggests that the presence of the iodine atom will play a dominant role in promoting intersystem crossing, leading to efficient population of the triplet state. This characteristic is a key consideration for the potential application of this molecule in areas where triplet state chemistry is important.
Chemical Transformations and Derivatization of 2 Ethyl 6 Iodobenzo D Thiazole
Reactivity Profiling of the Thiazole (B1198619) and Benzene (B151609) Moieties
The reactivity of 2-Ethyl-6-iodobenzo[d]thiazole is dictated by the electronic properties of its constituent rings and substituents. The benzothiazole (B30560) system consists of a benzene ring fused to a thiazole ring. The thiazole ring is generally electron-deficient, which can influence the reactivity of the adjacent benzene ring. Conversely, the substituents on the benzene ring can modulate the reactivity of the thiazole moiety.
The iodine atom at the 6-position is a key functional group, rendering this position susceptible to a variety of cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed transformations. This allows for the introduction of a wide array of substituents at this position.
The 2-ethyl group, while less reactive than the iodo group, can also undergo chemical modification, although this typically requires more forcing conditions. The ethyl group is an electron-donating group, which can slightly increase the electron density of the thiazole ring.
Synthetic Manipulations of the 2-Ethyl Substituent
While the primary focus of derivatization of this compound is often the versatile 6-iodo position, the 2-ethyl substituent can also be a target for synthetic manipulation. These transformations, however, are generally less common and may require specific and sometimes harsh reaction conditions.
One potential transformation is the oxidation of the ethyl group. Strong oxidizing agents could potentially convert the ethyl group to an acetyl group or even a carboxylic acid, although this might also affect other parts of the molecule, such as the thiazole ring or the iodo-substituent.
Another possibility is functionalization of the ethyl group via free-radical halogenation, which would introduce a halogen atom onto the ethyl chain, creating a new site for nucleophilic substitution. However, controlling the position of halogenation can be challenging.
Given the high reactivity of the 6-iodo position, it is often more synthetically advantageous to perform transformations on the 2-ethyl group after the desired modifications at the 6-position have been completed. This strategic approach avoids potential side reactions and ensures a higher yield of the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Iodo Position
The presence of the iodine atom at the 6-position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgrsc.org In the case of this compound, the 6-iodo position readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups.
The general reaction involves the coupling of this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as Pd(PPh₃)₄, can be used. mdpi.com The choice of base, solvent, and reaction temperature is crucial for achieving high yields. Common bases include potassium carbonate and potassium phosphate, and solvents like 1,4-dioxane (B91453) are often employed. mdpi.com These reactions typically provide the corresponding 6-aryl-2-ethylbenzothiazole derivatives in good to excellent yields. mdpi.comsemanticscholar.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Benzothiazole Derivatives
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | mdpi.com |
| p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.com |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 81 | mdpi.com |
Note: The yields are based on reactions with N-acetyl-2-amino-6-bromobenzothiazole, a closely related substrate.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The 6-iodo position of this compound is highly suitable for this transformation, enabling the introduction of various alkyne moieties.
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper salt, like CuI, in the presence of a base like triethylamine, would yield the corresponding 2-ethyl-6-alkynylbenzo[d]thiazole. nih.gov This method allows for the synthesis of a diverse range of alkynylated benzothiazoles.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. The 6-iodo position of this compound can be functionalized with a variety of primary and secondary amines using this methodology. rsc.org
The reaction involves treating this compound with an amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide. The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgorganic-chemistry.org This reaction provides access to a wide range of 6-amino-2-ethylbenzothiazole derivatives.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. beilstein-journals.org The 6-iodo position of this compound can be coupled with various alkenes to introduce vinyl groups at this position.
The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. nih.gov The reaction conditions can be optimized to control the regioselectivity and stereoselectivity of the resulting olefin. This method allows for the synthesis of 2-ethyl-6-vinylbenzo[d]thiazoles, which can serve as precursors for further synthetic transformations.
Nucleophilic Aromatic Substitution Reactions of the 6-Iodo Substituent
Nucleophilic Aromatic Substitution (SNA_r) provides a direct pathway for replacing the iodo substituent at the 6-position of the benzothiazole ring. This reaction is viable because the electron-withdrawing nature of the fused thiazole ring system renders the benzene ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial and is enhanced by the benzothiazole core. Subsequent elimination of the iodide ion restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub
While the direct reactivity of this compound is not extensively documented, analogies can be drawn from other 6-halobenzothiazole systems. The rate of these reactions is influenced by the strength of the nucleophile and the reaction conditions. For SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group due to the high electronegativity which polarizes the C-F bond, making the carbon more electrophilic for the initial, often rate-determining, nucleophilic attack. masterorganicchemistry.comyoutube.com However, iodine is also a very effective leaving group in the elimination step.
Common nucleophiles that can be employed for the functionalization of the C-6 position include alkoxides, phenoxides, amines, and cyanide ions. These transformations would lead to the corresponding 6-alkoxy, 6-aryloxy, 6-amino, and 6-cyano derivatives, respectively. nih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 2-Ethyl-6-methoxybenzo[d]thiazole |
| Amine | Ammonia (NH₃) | 2-Ethyl-6-aminobenzo[d]thiazole |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 2-Ethyl-6-(dimethylamino)benzo[d]thiazole |
| Cyanide | Sodium Cyanide (NaCN) | 2-Ethylbenzo[d]thiazole-6-carbonitrile |
Radical-Mediated Functionalizations and Cyclization Reactions
Radical-mediated reactions offer an alternative avenue for the functionalization of this compound. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a benzothiazol-6-yl radical. This reactive intermediate can then participate in a variety of transformations.
One key approach involves the generation of the aryl radical, which can subsequently be trapped by different radical acceptors. For instance, photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. This C-6 radical could then engage in reactions such as additions to alkenes or alkynes, or in atom transfer reactions.
Furthermore, intramolecular radical cyclization presents a sophisticated strategy for constructing fused heterocyclic systems. If a suitable radical acceptor is tethered to another position of the this compound molecule (e.g., via a side chain on the ethyl group or an N-substituent if the thiazole nitrogen were quaternized), intramolecular cyclization could be initiated. Such strategies are fundamental in the synthesis of complex natural products and polycyclic aromatic compounds. The Jacobsen cyclization, a classic method for benzothiazole synthesis, itself proceeds through a radical mechanism, underscoring the accessibility of radical pathways in this heterocyclic system. researchgate.net
Electrophilic Aromatic Substitution on the Benzothiazole Ring
Electrophilic Aromatic Substitution (EAS) on the benzothiazole scaffold is generally challenging. The heterocyclic thiazole ring acts as a strong electron-withdrawing group, deactivating the entire bicyclic system towards electrophilic attack. However, the substituents already present on the ring dictate the regioselectivity of any potential substitution.
In this compound, the directing effects of the substituents must be considered:
2-Ethyl group: A weakly activating, ortho-, para-directing group.
6-Iodo group: A deactivating, ortho-, para-directing group.
Benzothiazole core: Strongly deactivating, particularly at the positions closest to the heteroatoms.
Considering these factors, electrophilic attack is most likely to occur at the C4 and C7 positions of the benzene ring. The C7 position is ortho to the iodo group and meta to the deactivating thiazole nitrogen. The C4 position is ortho to the iodo group and influenced by the thiazole sulfur. Diazotization of substituted 2-aminobenzothiazoles followed by coupling reactions demonstrates that electrophiles can attack the benzothiazole ring, with the position guided by the existing substituents. researchgate.net Reactions such as nitration, halogenation, or sulfonation, if they were to proceed under forcing conditions, would likely yield a mixture of C4 and C7 substituted products.
Design and Synthesis of Complex this compound Analogs
The most powerful and versatile strategy for creating complex analogs from this compound is through palladium-catalyzed cross-coupling reactions. rsc.orgwikipedia.org The C-I bond is highly reactive in these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. sigmaaldrich.com
Key cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (boronic acid or ester) and is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, leading to biaryl compounds. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and other heterocycles frequently employs this method on halo-substituted precursors. nih.govmdpi.commit.edu
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl-alkyne structures. wikipedia.org The reaction is typically co-catalyzed by copper salts and is performed under mild conditions. nih.gov
Heck Coupling: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene, yielding substituted styrenyl-type derivatives. sigmaaldrich.comrsc.org
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine, providing access to a wide range of N-aryl benzothiazoles. sigmaaldrich.com
These reactions enable the modular assembly of complex molecules, where diverse chemical functionalities can be introduced at the 6-position. This capability is crucial for generating libraries of compounds for various applications.
Table 2: Cross-Coupling Reactions for Analog Synthesis
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-Ethyl-6-phenylbenzo[d]thiazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 2-Ethyl-6-(phenylethynyl)benzo[d]thiazole |
| Heck | Styrene | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) + Base (e.g., Et₃N) | 2-Ethyl-6-styrylbenzo[d]thiazole |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | 2-Ethyl-6-(phenylamino)benzo[d]thiazole |
| Cyanation | Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | 2-Ethylbenzo[d]thiazole-6-carbonitrile |
Academic Research into Potential Applications of 2 Ethyl 6 Iodobenzo D Thiazole Derivatives
Preclinical Medicinal Chemistry Research
Preclinical research has focused on synthesizing and evaluating various benzo[d]thiazole derivatives to understand their therapeutic potential. These studies are foundational for developing novel drug candidates by establishing how chemical structure relates to biological function.
Structure-Activity Relationship (SAR) Studies for Biological Target Interactions
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For the benzo[d]thiazole scaffold, research has shown that substituents at the 2 and 6-positions are key determinants of biological activity.
Substitution at Position 2: The nature of the group at this position significantly impacts efficacy. For instance, in the development of antitubercular agents, substituting the 2-position with a hydrazinobenzothiazole moiety has been a successful strategy. nih.gov SAR studies on Hsp90 C-Terminal-Domain inhibitors revealed that introducing various amines at the 2-position of the benzothiazole (B30560) core was a key step in generating potent compounds. nih.gov
Substitution at Position 6: The 6-position is also critical for modulating activity. In antitubercular derivatives, the presence of a chloro group at the 6-position, as seen in 6-chloro-2-(2-(4-(pyridin-4-yloxy) benzylidene) hydrazinyl) benzo[d]thiazole, resulted in a highly potent compound. nih.gov This suggests that halogenation at this position, such as with iodine in 2-Ethyl-6-iodobenzo[d]thiazole, could be advantageous for certain biological activities. In another study, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, indicating that modifications at the 6-position are a viable strategy for creating new derivatives with potential urease inhibitory activity. researchgate.net The combination of substituents at both positions is central to fine-tuning the pharmacological profile of these molecules. nih.gov
Investigation of In Vitro Biological Activities
In vitro studies have demonstrated that benzothiazole derivatives possess a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.
The thiazole (B1198619) ring is a core component of many compounds investigated for their antimicrobial properties. dergipark.org.tr Derivatives of benzo[d]thiazole have shown considerable activity against a spectrum of pathogens, including multidrug-resistant strains. dergipark.org.trnih.gov
Antibacterial Activity: Research has shown that benzothiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of newly synthesized thiazole derivatives showed that Gram-positive bacteria were more susceptible than Gram-negative bacteria. mdpi.com SAR studies revealed that compounds containing a benzothiazole substituted with a pyrazolone (B3327878) ring exhibited high antimicrobial activity. nih.gov The presence of electron-withdrawing groups on the thiazole ring has also been reported to enhance antibacterial potency. biointerfaceresearch.com
Antifungal Activity: Several novel thiazole derivatives have been evaluated for their in vitro antifungal activity against various fungal strains, including Candida species. mdpi.com In one study, a synthesized compound showed notable activity against C. krusei. dergipark.org.tr The antifungal activity is highly dependent on the nature of the substituents on the thiazole ring. mdpi.com
| Compound Class/Derivative | Target Organism(s) | Key Findings | Reference |
| 2,4-disubstituted thiazoles | Bacillus subtilis, Staphylococcus aureus | Certain derivatives were the most potent tested against B. subtilis with MIC values of 4.51–4.60 mM. | nih.gov |
| Benzothiazole with pyrazolone ring | Staphylococcus aureus | Exhibited superior activity against S. aureus with an MIC of 0.025 mM, outperforming standard drugs. | nih.gov |
| Thiazole with 2-(3,4-dimethoxyphenyl)ethanamine | Various bacteria and fungi | Showed the best antibacterial activity with MIC in the range of 0.23–0.7 mg/mL. | mdpi.com |
| 6-bromobenzo[d]thiazole-2(3H)-one derived 1,2,3-triazoles | S. pyogenes, S. aureus, P. aeruginosa, K. pneumoniae | Tested for antibacterial activity using the agar (B569324) well diffusion method. | nih.gov |
Benzothiazole derivatives are a significant class of compounds being investigated for their anticancer properties. researchgate.netmdpi.com Their mechanisms of action often involve inducing programmed cell death (apoptosis) and interfering with the cell division cycle.
Apoptosis Induction: Studies have shown that certain benzothiazole compounds can trigger apoptosis in cancer cells. For example, one derivative was found to promote apoptosis in A549 lung cancer cells by disrupting the mitochondrial membrane potential. nih.gov Other 2-substituted benzothiazoles significantly inhibited breast cancer cell growth by disrupting mitochondrial membrane potential and increasing the transcription of apoptosis-related genes like Bax. nih.gov
Cell Cycle Modulation: The progression of cancer cells can be halted by inducing cell cycle arrest. A novel thiazole derivative was shown to cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. researchgate.netmdpi.com Similarly, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce G1-phase arrest in lung cancer cells. nih.gov This modulation is often achieved by affecting the expression levels of key cell cycle regulatory proteins such as p21, p27, and cyclin-dependent kinase 2 (CDK2). nih.gov
| Derivative | Cancer Cell Line | Mechanism | IC50 Value | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | A549 (Lung) | Induces G1-phase arrest, promotes apoptosis, inhibits ALK/PI3K/AKT signaling. | 0.44 µM | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast) | Induces cell cycle arrest at G1/S phase, increases early and late apoptosis. | 2.57 ± 0.16 µM | mdpi.com |
| 2-substituted benzothiazoles | MCF-7, MDA-MB-231 (Breast) | Induce cell cycle arrest in sub-G1 phase, disrupt mitochondrial membrane potential, downregulate EGFR. | Not specified | nih.gov |
The thiazole core is present in various compounds studied for their anti-inflammatory properties. researchgate.netmdpi.com Research suggests that derivatives of thiazole can modulate inflammatory pathways, although this area is less explored compared to their antimicrobial and anticancer potential. Thiazole sulfonamides, for instance, have been noted for their anti-inflammatory activities alongside neuroprotective effects. nih.gov The ability of these compounds to modulate pathways involved in inflammation highlights another potential therapeutic avenue for benzo[d]thiazole derivatives.
Tuberculosis remains a significant global health issue, and new therapeutic agents are urgently needed. Benzothiazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. dergipark.org.tr A study focused on synthesizing substituted 2-(2-(4-aryl oxy benzylidene) hydrazinyl)benzo[d]thiazole derivatives as new anti-TB agents. nih.gov The compounds were tested against Mycobacterium tuberculosis H37Rv strains, with several showing promising activity. The lead compound from this series, 6-chloro-2-(2-(4-(pyridin-4-yloxy) benzylidene) hydrazinyl) benzo[d]thiazole, exhibited a potent minimum inhibitory concentration (MIC) of 1.35 μg/mL, marking it as a candidate for further development. nih.gov
Antidiabetic Research
Benzothiazole derivatives have emerged as a promising scaffold for the development of novel antidiabetic agents. Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and interaction with nuclear receptors involved in glucose metabolism.
One area of investigation involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of insulin (B600854) resistance. Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated the ability to lower plasma glucose levels in rat models of non-insulin-dependent diabetes mellitus, with molecular docking studies suggesting potential interactions with the catalytic residues of 11β-HSD1. research-nexus.net
Another significant target for benzothiazole derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Several studies have explored benzothiazole-containing compounds as PPARγ agonists. For instance, novel thiazole fused pyridine (B92270) derivatives and 2-aminobenzothiazole (B30445) derivatives linked to guanidines have shown significant glucose-lowering effects. nih.govacs.org In silico studies of these compounds revealed high binding affinities to the PPARγ receptor, comparable to or even exceeding that of the commercial drug Rosiglitazone. rsc.orgnih.gov
Additionally, research into thiazole and oxazole (B20620) derivatives has identified Fructose 1,6-bisphosphatase (FBPase), an enzyme in the gluconeogenesis pathway, as a viable target for lowering glucose in type 2 diabetes. uobaghdad.edu.iq
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 | Significant lowering of plasma glucose in a rat model. | research-nexus.net |
| Thiazole fused pyridine derivatives | PPARγ | Compounds 11f and 11g showed significant reduction in blood glucose levels. Binding energies of -8.4 and -8.2 kcal/mol, respectively. | nih.gov |
| 2-Aminobenzothiazole-guanidine derivatives | PPARγ | Compound 4y showed a high affinity with a binding energy (ΔG) of -8.4 kcal/mol. | acs.org |
| Hydrazine-thiazole-nitrocompound (HT-NO2) | α-amylase / α-glucosidase | Showed better antioxidant results than curcumin (B1669340) and exhibited inhibition of digestive enzymes. | rsc.org |
Antiviral and Anti-HIV Activity Assessment
The thiazole scaffold is a recurring motif in the development of antiviral agents, with derivatives showing activity against a wide array of viruses. researchgate.net Research has covered viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and Human Immunodeficiency Virus (HIV). researchgate.net
In the context of anti-HIV research, various thiazole and benzisothiazole derivatives have been investigated. A study on isothiazole (B42339) derivatives identified 3-mercapto-5-phenyl-4-isothiazolecarbonitrile as an inhibitor of both HIV-1 (IIIB) and HIV-2 (ROD) replication, with EC50 values of 7.8 and 9.7 µg/mL, respectively. nih.gov Further modifications led to other potent compounds, demonstrating that specific structural features are crucial for anti-HIV activity. nih.gov
Another study focused on novel benzo[d]isothiazole hydrazones, which were tested against wild-type HIV-1 and strains with clinically relevant mutations. pcbiochemres.com The results indicated that the benzo[d]isothiazol-3(2H)-one moiety is an essential structural requirement for antiretroviral activity. pcbiochemres.com Furthermore, the development of 5′-O-fatty acyl derivatives of nucleoside analogues like 3′-fluoro-2′,3′-dideoxythymidine (FLT) has shown that lipophilic conjugates can exhibit potent anti-HIV activity against various strains, including multidrug-resistant ones, with improved antiviral indices compared to the parent drug. researchgate.net
Anti-leishmanial and Antimalarial Compound Development
Derivatives of benzothiazole have been synthesized and screened for their in vitro activity against Leishmania, the protozoan parasite responsible for leishmaniasis. One study reported a series of benzothiazole derivatives with IC50 values ranging from 18.32 to 81.89 µM. mdpi.com The most active compounds in this series, with IC50 values around 18-22 µM, were identified as promising candidates for further development, although they were less potent than the standard drug Pentamidine (IC50 = 5.09 µM). mdpi.com Structure-activity relationship (SAR) studies suggested that the nature and position of substituents on the phenyl ring are critical for the compound's activity. mdpi.com Similarly, 2-amino-thiophene derivatives have also shown promise, inhibiting the growth of various Leishmania species at low micromolar concentrations. polyu.edu.hk
While direct studies on benzothiazole derivatives for antimalarial activity are an area of ongoing research, related heterocyclic scaffolds like thiadiazoles have been investigated. nih.gov These compounds have been explored as potential agents against Plasmodium falciparum, the parasite causing malaria. nih.gov Molecular modeling studies on related compounds have targeted enzymes like DNA topoisomerase Ι as a potential mechanism of action. nih.gov
| Compound | Activity (IC50 in µM) | Standard Drug (Pentamidine) IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 (p-hydroxy analog) | 18.32 ± 0.18 | 5.09 ± 0.04 | mdpi.com |
| Compound 5 | 19.72 ± 0.32 | 5.09 ± 0.04 | mdpi.com |
| Compound 3 (m-hydroxy analog) | 21.87 ± 0.43 | 5.09 ± 0.04 | mdpi.com |
Anticonvulsant Mechanism Research
The structural framework of thiazole and its fused derivatives, like benzothiazoles, is a key feature in the design of new anticonvulsant agents. Research into thiopyrano[2,3-d]thiazole derivatives has identified compounds with pronounced anticonvulsant effects in in vivo models, such as the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.comrsc.org
The mechanism of action for some of these derivatives is believed to involve the enhancement of GABAergic inhibition. Molecular docking and simulation studies have suggested a strong affinity of the most active compounds for the GABA-A receptor, a key target for many anticonvulsant drugs. mdpi.comrsc.org Certain thiazole-bearing 4-thiazolidinones have demonstrated efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, suggesting a mixed mechanism of action that may involve both increasing GABAergic activity and blocking sodium channels. researchgate.net The anticonvulsant properties of one of the most active thiopyrano[2,3-d]thiazole derivatives were found to be equivalent to the reference drug, Sodium Valproate. mdpi.comrsc.org
Molecular Docking and In Silico Screening for Target Identification
Molecular docking and in silico screening are integral tools in the study of benzothiazole derivatives, helping to predict their binding affinities and modes of interaction with various biological targets. These computational methods guide the rational design and optimization of new therapeutic agents.
Studies have successfully used these techniques to explore the interaction of benzothiazole derivatives with a range of targets:
Antidiabetic Targets: Docking studies have elucidated how N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides interact with 11beta-HSD1 and how other derivatives bind to PPARγ, showing favorable binding energies. research-nexus.netnih.govacs.org
Anticancer Targets: The binding modes of arylthiazole-linked 2H-indol-2-one derivatives with the VEGFR-2 kinase receptor have been explored, with docking scores indicating strong potential for inhibition. researchgate.net Similarly, docking has been used to assess interactions with proteins like Rho6, which is implicated in hepatic cancer.
Anticonvulsant Targets: The affinity of thiopyrano[2,3-d]thiazole derivatives for the GABA-A receptor has been investigated through molecular docking, providing a basis for their observed anticonvulsant activity. mdpi.com
Enzyme Inhibition: In the study of urease inhibitors, molecular docking revealed that N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of hydrogen bonding for inhibition.
| Compound Class | Biological Target | Docking Score / Binding Energy | Reference |
|---|---|---|---|
| Arylthiazole linked 2H-indol-2-one | VEGFR-2 (PDB: 3VHE) | -9.355 and -7.758 | researchgate.net |
| Thiazole-pyridine derivatives | PPARγ | -8.4 and -8.2 kcal/mol | nih.gov |
| 2-Aminobenzothiazole-guanidine | PPARγ | -8.4 kcal/mol (ΔG) | acs.org |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamide | Urease | -6.71 kcal/mol (most active compound) |
Enzyme Inhibition Studies (e.g., Urease, Kinase)
The benzothiazole scaffold has proven to be a versatile framework for designing potent enzyme inhibitors, targeting enzymes relevant to both infectious diseases and cancer.
Urease Inhibition: Urease is a nickel-containing metalloenzyme that is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting this enzyme is a strategy to combat these infections. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and showed significant urease inhibitory activity, with all tested compounds being more active than the standard inhibitor, thiourea (B124793). Similarly, benzofuran-based-thiazolidinone analogues have demonstrated excellent urease inhibitory potential, with IC50 values as low as 1.2 µM, significantly better than thiourea (IC50 = 21.40 µM).
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. A series of arylthiazole linked 2H-indol-2-one derivatives were designed as potential VEGFR-2 inhibitors. researchgate.net In vitro assays confirmed that several of these compounds potently inhibit human VEGFR-2, and molecular docking studies supported their mechanism of action. researchgate.net
Materials Science Applications
Beyond medicinal chemistry, benzothiazole and its derivatives have extensive applications in materials science due to their unique electronic and optical properties. rsc.orgnih.gov
Organic Electronics: The strong electron-withdrawing nature of the benzothiadiazole (a related structure) core makes it a valuable building block for organic semiconductors. mdpi.comrsc.org These materials are used in devices like Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics (OPVs). research-nexus.netnih.govmdpi.com Theoretical and experimental studies show that combining benzothiazole with other aromatic units can produce materials that emit light from bluish-white to red, making them suitable for high-performance OLEDs. research-nexus.net
Dyes and Sensors: Benzothiazole-based azo dyes exhibit significant changes in their absorption spectra in response to pH, leading to visible color changes. This property makes them useful as optical sensors for detecting low pH values. Furthermore, fluorescent probes based on the benzothiazole scaffold have been designed to selectively detect and image metal ions like Hg²⁺ and Cu²⁺ in living cells. pcbiochemres.com
Polymer Science: Benzothiazole derivatives are incorporated into polymers to create materials with advanced properties. For example, copolymers containing 2-benzothiazolyl vinyl sulfide (B99878) have been synthesized to produce materials with high refractive indices and excellent transparency, which are desirable for optical applications. acs.org Additionally, redox-responsive polymers incorporating benzothiazole-disulfide groups have been developed. These polymers can be used to create functional surface coatings that can reversibly bind and release molecules like fluorescent dyes or cell-adhesive peptides, with applications in biomedicine. researchgate.net
Development of Luminescent Materials and Fluorophores
Derivatives of benzothiazole are of significant interest for their fluorescent properties. The core structure is an effective fluorophore, and its emission characteristics can be extensively tuned through chemical modification. Research has demonstrated that synthesizing 2-arylbenzothiazoles via Suzuki cross-coupling reactions is a powerful strategy to create a library of fluorescent compounds. For instance, coupling 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acids has yielded derivatives that exhibit fluorescence emissions in the 380 to 450 nm range. niscpr.res.inresearchgate.net
A key mechanism in some hydroxyl-substituted benzothiazoles is Excited-State Intramolecular Proton Transfer (ESIPT). Compounds capable of ESIPT, such as N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), can exhibit dual-mode fluorescence with large Stokes shifts, leading to emissions in distinct regions of the visible spectrum (e.g., green and orange) depending on their environment. rsc.org This property is highly valuable for developing advanced sensors and white-light-emitting materials. rsc.org
The presence of an iodine atom, as in the 6-iodo-benzothiazole scaffold, is particularly strategic. Direct iodination of benzothiazoles has been utilized to synthesize fluorophores with significant two-photon absorption (TPA) cross-sections. researchgate.netnih.govacs.org These quasi-quadrupolar fluorophores, often with a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) architecture, are highly efficient for applications in bio-imaging and photodynamic therapy. nih.govacs.org
Table 1: Photophysical Properties of Selected Benzothiazole Derivatives
| Compound Name | Excitation λmax (nm) | Emission λmax (nm) | Application Highlight |
|---|---|---|---|
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 | ~450 (Blue-violet) | Component for white-light emission rsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | ~550 (Green) | ESIPT fluorophore for white-light emission rsc.org |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | 365 | ~600 (Orange) | ESIPT fluorophore for white-light emission rsc.org |
| 4,7-bis(triarylamine-ethynyl)benzothiazoles | - | - | Two-photon absorbing fluorophores researchgate.netnih.gov |
Application in Organic Light-Emitting Diodes (OLEDs)
The tunable luminescent properties of benzothiazole derivatives make them strong candidates for use in Organic Light-Emitting Diodes (OLEDs). Theoretical and experimental studies have confirmed their potential as highly efficient emitting materials. research-nexus.netresearchgate.net Quantum-chemical modeling has shown that the geometry of these molecules, particularly their planarity, plays a crucial role in their optoelectronic performance. research-nexus.net For example, derivatives combining benzothiazole with triphenylamine (B166846) often exhibit non-planar configurations that are beneficial for device efficiency, while others with a cyano-PV unit have a more planar structure, leading to different emission characteristics. research-nexus.netresearchgate.net
Benzothiazole-based materials have been successfully incorporated as the emission layer in OLED devices, producing blue-green light. cambridge.org Furthermore, by carefully designing a set of three structurally similar benzothiazole derivatives that emit in the blue-violet, green, and orange regions, respectively, researchers have fabricated a polymer-dispersed system that produces a saturated white-light emission with CIE coordinates of (0.31, 0.32). rsc.org This approach offers a simple and color-stable method for producing white OLEDs (WOLEDs). rsc.org
In a related area, derivatives of benzothiadiazole, which shares structural similarities, have been engineered as emitters for deep-red to near-infrared (NIR) OLEDs. frontiersin.org By extending the π-conjugation through the addition of thiophene (B33073) bridges, the emission can be significantly red-shifted without sacrificing efficiency, demonstrating the versatility of the core heterocyclic structure in tuning emission colors across the spectrum. frontiersin.org
Chemical Sensing and Biosensor Technologies
The inherent fluorescence of the benzothiazole scaffold and its sensitivity to the local environment have been widely exploited in the design of chemosensors and biosensors. These sensors often operate on mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE), where interaction with an analyte causes a distinct change in the fluorescence signal. researchgate.net
Benzothiazole-based fluorescent probes have been developed for the highly sensitive and selective detection of a wide range of analytes:
Reactive Oxygen Species (ROS): Probes have been designed to detect peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂) in living cells, typically via a "turn-on" fluorescence response where the probe becomes highly emissive only after reacting with the analyte. nih.govnih.gov
Metal Ions: Sensors can selectively detect biologically and environmentally important metal ions. "Turn-off" sensors for Fe³⁺ have been reported, where fluorescence is quenched upon binding. researchgate.net Conversely, ratiometric and colorimetric sensors for Zn²⁺, Cd²⁺, Cu²⁺, and Ni²⁺ provide a visible color change or a shift in emission wavelength upon detection. consensus.appacs.org
Anions: A novel sensor, SU-1, demonstrated the ultra-sensitive detection of cyanide (CN⁻) with a detection limit of 0.27 nM, well below the WHO's limit for drinking water. spectroscopyonline.com
Biomolecules: Benzothiazole derivatives have been engineered as "light-up" probes that become fluorescent upon binding to specific DNA structures, such as duplex and G-quadruplex DNA. researchgate.net
Table 2: Examples of Benzothiazole-Based Fluorescent Sensors
| Sensor Name/Type | Analyte Detected | Detection Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| BS1 | Peroxynitrite (ONOO⁻) | "Turn-on" Fluorescence | 12.8 nM nih.gov |
| BS2 | Peroxynitrite (ONOO⁻) | "Turn-on" Fluorescence | 25.2 nM nih.gov |
| SU-1 | Cyanide (CN⁻) | Fluorescence Turn-on | 0.27 nM spectroscopyonline.com |
| Sensor 2 (Gong et al.) | Iron (Fe³⁺) | "Turn-off" Fluorescence | 5.86 μM researchgate.net |
| Compound-1 (Bala et al.) | Zinc (Zn²⁺) | Ratiometric / Colorimetric | 0.25 ppm acs.org |
| BT-BO | Hydrogen Peroxide (H₂O₂) | AIE "Turn-on" Fluorescence | 230 nM nih.gov |
Advanced Dye Synthesis and Photophysical Property Tuning
The synthesis of advanced dyes based on the benzothiazole framework is a mature field, with numerous methods available to introduce functional groups and tune photophysical properties. mdpi.comnih.govnih.gov The iodine atom at the 6-position of this compound makes it an ideal precursor for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. niscpr.res.inacs.org These reactions allow for the straightforward installation of various aryl and ethynyl (B1212043) groups, systematically modifying the electronic structure and, consequently, the absorption and emission properties of the dye. niscpr.res.inresearchgate.net
A prevalent strategy for creating dyes with interesting properties is the "push-pull" design, where electron-donating groups (donors) and electron-withdrawing groups (acceptors) are connected through a π-conjugated system. The benzothiazole unit itself is often used as an electron-accepting moiety. researchgate.net By varying the strength and position of the donor and acceptor groups, properties like the degree of intramolecular charge transfer (ICT), solvatochromism (color change with solvent polarity), and nonlinear optical activity can be precisely controlled. acs.orgcas.cz
Furthermore, benzothiazole derivatives have been used to synthesize azo dyes by diazotizing a 2-aminobenzothiazole precursor and coupling it with other aromatic systems like coumarins. nih.govuomphysics.net These azo dyes exhibit excellent color strength and have been applied in leather tanning, producing a range of bright hues with good fastness properties. uomphysics.netatbuftejoste.com.ng
Exploration as Nonlinear Optical (NLO) Materials
The same "push-pull" electronic structure that is beneficial for dyes also makes benzothiazole derivatives excellent candidates for nonlinear optical (NLO) materials. cas.cz NLO materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies, phase, or amplitude. Organic NLO chromophores are sought after for applications in optical modulation and frequency doubling. cas.cz
Research has shown that benzothiazole-based push-pull systems exhibit significant second-order (β) and third-order (γ) hyperpolarizabilities. cas.cztandfonline.com Theoretical and experimental studies have confirmed that extending the conjugated bridge and using strong donors (like a diphenylamine (B1679370) group) enhances the NLO response. cas.cz
The iodinated benzothiazole core is particularly relevant here. The synthesis of D-π-A-π-D quadrupolar molecules using iodinated benzothiazoles as the central acceptor has led to materials with very large two-photon absorption (TPA) cross-sections. researchgate.netnih.govacs.org TPA is a third-order NLO phenomenon with applications in 3D microfabrication, optical data storage, and bio-imaging. Similarly, copolymers incorporating benzothiadiazole units have demonstrated high TPA cross-sections and potential as optical limiters, which protect sensors from high-intensity laser damage. nih.gov
Table 3: Calculated Third-Order NLO Polarizability (γ) for Thiazole/Benzothiazole Derivatives
| Compound | Description | Calculated γ (a.u.) | Reference |
|---|---|---|---|
| Compound 3 | Schiff base (p-nitroaniline based) | 46.67 × 10⁴ | tandfonline.com |
| Compound 5 | Schiff base (nitrothiazole based) | 22.34 × 10⁴ | tandfonline.com |
| Compound 7 | Schiff base (nitrobenzothiazole based) | 124.15 × 10⁴ | tandfonline.com |
| p-Nitroaniline (PNA) | Reference NLO material | 38.08 x 10⁴ | tandfonline.com |
Polymer Chemistry and Functional Polymer Design
The benzothiazole moiety can be incorporated into polymer chains to create functional materials with responsive properties. One innovative approach involves the synthesis of copolymers containing a methacrylic monomer with a redox-responsive benzothiazole-disulfide group. rsc.org Using controlled polymerization techniques like RAFT (reversible addition–fragmentation chain transfer), polymers with well-defined structures and narrow molecular weight distributions can be obtained. rsc.org
These polymers can be used to create surface coatings that are amenable to post-polymerization modification. rsc.org The activated disulfide side chains react readily with thiol-containing molecules, allowing for the covalent attachment of fluorescent dyes or biologically active ligands, such as cell-adhesive peptides. rsc.org A key feature of this system is its reversibility; the attached molecules can be released upon exposure to a reducing agent like dithiothreitol (B142953) (DTT). This redox-responsive behavior enables applications such as the controlled attachment and subsequent release of cells from a surface. rsc.org In a different context, polymers based on benzothiadiazole and oligothiophene units have been synthesized via Stille coupling for use in organic solar cells, highlighting the importance of this class of heterocycles in designing functional polymers for optoelectronic applications. rsc.org
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic and heteroatomic nature of the benzothiazole core makes its derivatives well-suited for applications in this field, particularly in the formation of self-assembled and host-guest systems. researchgate.net
Researchers have demonstrated the on-surface synthesis of self-assembled monolayers (SAMs) of benzothiazole derivatives at a liquid/solid interface. acs.org By reacting aromatic aldehydes with 2-aminothiophenol (B119425) on a graphite (B72142) surface, ordered two-dimensional nanostructures were formed, as visualized by scanning tunneling microscopy (STM). acs.org This approach provides a bottom-up method for constructing functional surfaces with molecular-level precision.
While specific studies on this compound as a guest molecule are not prominent, related heterocyclic scaffolds like phenothiazines have been identified as privileged guests for macrocyclic hosts such as β-cyclodextrin. nih.gov The benzothiazole structure, with its potential for engaging in various non-covalent interactions, could similarly act as a guest molecule within the cavities of host systems. Such host-guest complexation can alter the properties of the guest, for example, by enhancing its fluorescence or solubility, which is a key principle in the development of drug delivery systems and advanced sensors.
Catalytic Applications in Organic Synthesis
As of the current body of scientific literature, there is no specific academic research detailing the applications of this compound derivatives as catalysts in organic synthesis. While the broader class of benzothiazole derivatives has been investigated for various applications, and iodine-containing compounds are utilized in catalysis, the specific catalytic activity of this compound and its derivatives has not been reported in the available research.
Therefore, no detailed research findings or data tables on the catalytic applications of this specific compound can be provided at this time. Further research would be necessary to explore and characterize the potential catalytic properties of these particular derivatives in organic synthesis.
Future Research Directions and Unaddressed Challenges
Development of Environmentally Benign and Sustainable Synthesis Routes
A significant challenge in the synthesis of substituted benzothiazoles is the reliance on traditional methods that often involve harsh reaction conditions, toxic reagents, and metal catalysts. nih.gov Future research should prioritize the development of green and sustainable synthetic pathways for 2-Ethyl-6-iodobenzo[d]thiazole. This includes the exploration of catalyst-free reactions, the use of sustainable solvents like ethanol, and energy-efficient methods such as microwave-assisted synthesis. nih.govbohrium.com The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, should guide the design of new synthetic strategies. researchgate.netnih.gov
Recent advancements in the synthesis of benzothiazole (B30560) derivatives have highlighted the use of eco-friendly catalysts and reaction media. For instance, the use of heterogeneous catalysts, which can be easily recovered and reused, presents a promising avenue. mdpi.com Additionally, catalyst- and additive-free methods are being developed for the synthesis of 2-substituted benzothiazoles, which offer high atom economy and produce no toxic waste. nih.gov Investigating one-pot, multi-component reactions could also streamline the synthesis process, making it more efficient and environmentally friendly. bohrium.com
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Catalyst-Free Synthesis | Reduces toxic waste, simplifies purification, lowers cost. bohrium.com |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, enhanced reaction rates. nih.gov |
| Use of Green Solvents (e.g., water, ethanol) | Reduces environmental impact, improves safety profile. nih.govbohrium.com |
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, potential for continuous flow processes. mdpi.com |
Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the benzothiazole ring typically involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid, aldehyde, or other electrophilic species. rsc.org The presence of the iodine substituent may influence the reactivity of the aromatic ring and the intermediates formed during the cyclization process.
Future studies should employ a combination of experimental techniques, such as in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling to identify and characterize key reaction intermediates. researchgate.net Understanding the role of catalysts and the potential for side reactions will be critical. For instance, in iodine-promoted syntheses of benzothiazoles, iodine acts as a mild and less toxic oxidant. organic-chemistry.org A detailed mechanistic investigation could reveal the precise role of such promoters and help in designing more efficient synthetic protocols.
Identification of Novel Biological Targets and Polypharmacological Profiles
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ijpsr.comnih.govnih.gov The specific substitution pattern of this compound suggests that it may interact with novel biological targets. The iodine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Future research should focus on screening this compound against a diverse panel of biological targets to identify its potential therapeutic applications. Given the multifactorial nature of many diseases, compounds that can modulate multiple targets simultaneously, known as polypharmacology, are of great interest. nih.gov Investigating the polypharmacological profile of this compound could reveal synergistic effects and new therapeutic strategies. For example, some benzothiazole derivatives have been identified as multi-target-directed ligands for diseases like Alzheimer's. nih.gov
| Potential Biological Activities of Benzothiazoles | Key Molecular Targets |
| Anticancer | Kinases, Tubulin, Topoisomerases nih.govresearchgate.netnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Neuroprotective | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) nih.govmdpi.com |
| Antimicrobial | Bacterial and fungal enzymes advancechemjournal.com |
Integration of High-Throughput Synthesis and Screening Methodologies
To efficiently explore the structure-activity relationships (SAR) of this compound and its analogs, the integration of high-throughput synthesis and screening methodologies is essential. The development of a chemical library based on the this compound scaffold would allow for the rapid generation of a diverse set of compounds with variations at different positions of the molecule.
High-throughput screening (HTS) can then be employed to evaluate the biological activity of these compounds against various targets in a time- and cost-effective manner. This approach can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The design and synthesis of such libraries, potentially utilizing solid-phase synthesis techniques, will be a key challenge and a significant area for future research.
Advanced Computational Design and Optimization of this compound Analogs
Computational chemistry and molecular modeling play a pivotal role in modern drug discovery. consensus.app For this compound, advanced computational techniques can be employed to design and optimize new analogs with enhanced biological activity and drug-like properties. Methods such as quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking can provide valuable insights into the interactions between the compound and its biological targets. biointerfaceresearch.com
Molecular docking studies, for instance, can predict the binding mode of this compound and its analogs within the active site of a target protein, guiding the design of modifications that can improve binding affinity. biointerfaceresearch.com Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be used to assess the pharmacokinetic profiles of new designs at an early stage, helping to prioritize compounds with a higher probability of success in later stages of drug development. mdpi.com
Development of Advanced Analytical Techniques for Trace Detection and Quantification
The development of sensitive and reliable analytical methods for the detection and quantification of this compound in various matrices, including biological and environmental samples, is a critical and unaddressed challenge. The presence of iodine in the molecule presents both opportunities and challenges for analysis. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive for iodine determination but can be expensive and not widely accessible. researchgate.netnih.gov
Future research should focus on developing more accessible and cost-effective analytical methods. This could include the optimization of chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors. researchgate.net The development of specific extraction and sample preparation methods will also be crucial to ensure accurate quantification, especially at trace levels in complex matrices. researchgate.netnih.gov
Q & A
Basic Synthesis: What are the standard synthetic routes for 2-Ethyl-6-iodobenzo[d]thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols starting with cyclization or condensation reactions. For example:
- Step 1: Preparation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides using catalysts like ammonium chloride or iodine under acidic/basic conditions .
- Step 2: Introduction of the iodine substituent at the 6-position via electrophilic iodination (e.g., using I₂/HNO₃ or N-iodosuccinimide) under controlled temperature (0–25°C) to avoid over-iodination .
- Step 3: Alkylation at the 2-position using ethylating agents (e.g., ethyl bromide) in the presence of a base like K₂CO₃ in DMF at 60–80°C .
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Monitor intermediates via HPLC to ensure purity (>95%) before proceeding to subsequent steps .
Structural Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves the thiazole ring protons (δ 7.2–8.5 ppm) and ethyl/iodo substituents. 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography: Determines planarity of the thiazole ring and spatial orientation of substituents, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₈IN₃S) with <2 ppm error .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (e.g., 90:10 H₂O/ACN mobile phase) with UV detection at 254 nm .
Biological Evaluation: How can researchers design cytotoxicity assays to evaluate this compound against cancer cell lines?
Methodological Answer:
- Cell Line Selection: Use panels reflecting disease diversity (e.g., A549 for lung cancer, MCF-7 for breast cancer) .
- Dose-Response Curves: Test concentrations from 0.1–100 µM over 48–72 hours. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Morphological Analysis: Assess apoptosis/necrosis via phase-contrast microscopy (e.g., membrane blebbing in A549 cells) .
- Control Compounds: Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to validate assay reliability .
Advanced SAR: How do substituents on the benzo[d]thiazole scaffold influence biological activity?
Methodological Answer:
- Iodo Substituent (6-position): Enhances electrophilic reactivity, improving DNA intercalation or kinase inhibition .
- Ethyl Group (2-position): Increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to methyl analogs .
- Thiazole Ring Modifications: Replacement with oxazole reduces activity, highlighting sulfur’s role in target binding .
Validation Tools: - Docking studies (AutoDock Vina) to predict interactions with targets like FLT3 kinase .
- Comparative assays with analogs (e.g., 6-chloro or 6-bromo derivatives) to quantify substituent effects .
Mechanistic Studies: What strategies can elucidate the mode of action of this compound in anticancer pathways?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., FLT3) or topoisomerases using fluorescence-based kits (e.g., ATPase activity) .
- ROS Detection: Use DCFH-DA probe to measure reactive oxygen species (ROS) generation in treated cells .
- Western Blotting: Analyze apoptosis markers (e.g., caspase-3 cleavage) and stress pathways (JNK/p38 phosphorylation) .
- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) post-treatment .
Stability and Degradation: How can researchers assess the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Plasma Stability: Incubate with rat/human plasma (1 mg/mL) at 37°C. Quench with acetonitrile and analyze intact compound levels .
- Light Sensitivity: Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux-hours) .
Advanced Synthesis: What environmentally friendly methods can synthesize this compound derivatives?
Methodological Answer:
- Solvent-Free Conditions: Use Eaton’s reagent (P₂O₅/MeSO₃H) for Friedel-Crafts acylation, achieving >90% yield without toxic solvents .
- Catalytic Iodination: Employ KI/Oxone in water to introduce iodine, minimizing halogenated waste .
- Microwave-Assisted Cyclization: Reduce energy use (20 minutes vs. 6 hours conventional heating) .
Data Contradictions: How should researchers resolve discrepancies in reported biological activities of thiazole derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate assays using identical cell lines (e.g., ATCC-validated A549) and protocols .
- Meta-Analysis: Compare datasets from multiple studies (e.g., IC₅₀ ranges for similar compounds) to identify outliers .
- Structural Verification: Confirm compound identity via X-ray/NMR if commercial sources are unreliable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
